molecular formula C14H11FN2O4 B2501659 2-(2-Fluoro-5-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 387882-95-3

2-(2-Fluoro-5-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B2501659
CAS RN: 387882-95-3
M. Wt: 290.25
InChI Key: IBYNIGIJFVEIBT-UHFFFAOYSA-N
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Description

2-(2-Fluoro-5-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, commonly referred to as 2-F-NPD, is an organic compound with a wide range of applications in the field of medicinal chemistry. It is a key intermediate in the synthesis of many pharmaceuticals and has been studied extensively for its potential therapeutic and biological activities. 2-F-NPD is a structural analogue of the widely used anti-inflammatory drug naproxen, and has been found to possess anti-inflammatory, anti-cancer and anti-microbial properties.

Scientific Research Applications

Structural and Theoretical Studies

A study by Tan et al. (2020) explored the structural and theoretical aspects of novel norcantharidine derivatives, including 2-(2-Fluoro-5-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione. This research highlighted the importance of noncovalent interactions in the crystal structures of these molecules, providing insights into their isomorphism and packing modes in crystalline solids, which can be vital for designing new derivatives with specified structures (Tan et al., 2020).

Synthesis of Derivatives

Tan et al. (2016) reported on the synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives from 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione, demonstrating an effective method for creating a variety of derivatives, including those with amino and triazole groups (Tan et al., 2016).

Herbicidal Activity

Huang et al. (2005) examined the herbicidal activity of compounds including 2-(7-fluoro-3-oxo- 3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-diones. These compounds were found to inhibit protoporphyrinogen oxidase, a crucial step in plant chlorophyll synthesis, thus providing a potential avenue for developing new herbicides (Huang et al., 2005).

Anticancer Activity

A study by Tan et al. (2020) evaluated the cytotoxic potentials of various isoindole-1,3-dione derivatives on different cancer cell lines. This research contributes to understanding the potential therapeutic uses of these compounds in cancer treatment, highlighting their selective cytotoxicity against certain cancer cell lines (Tan et al., 2020).

properties

IUPAC Name

2-(2-fluoro-5-nitrophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O4/c15-11-6-5-8(17(20)21)7-12(11)16-13(18)9-3-1-2-4-10(9)14(16)19/h1-2,5-7,9-10H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYNIGIJFVEIBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3=C(C=CC(=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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